Structurally Defined Role in DPP-IV Inhibitor Synthesis
The compound 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-F]pyrimidin-5-OL is explicitly named and used as a synthetic intermediate in a Merck & Co. patent (WO2006023750) for DPP-IV inhibitors [1]. In contrast, the more common 5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine regioisomer (CAS 40775-91-5) is not cited for this application, indicating a regioisomer-dependent synthetic application. The [1,5-f] scaffold is required to build the target fused triazole pharmacophore described in the patent.
| Evidence Dimension | Patent Citation as a Specific Intermediate |
|---|---|
| Target Compound Data | Cited in patent WO2006023750 as a precursor for DPP-IV inhibitors [1]. |
| Comparator Or Baseline | [1,2,4]triazolo[1,5-a]pyrimidin-7-ol (CAS 40775-91-5): No citation found for DPP-IV inhibitor synthesis. |
| Quantified Difference | Qualitative: Specific patent linkage for the [1,5-f] regioisomer, absent for the comparator. |
| Conditions | Patent literature and chemical database search. |
Why This Matters
For procurement in a DPP-IV inhibitor program, this provides a direct, validated synthetic precedent that is absent for regioisomeric alternatives.
- [1] Merck & Co., Inc. Patent WO2006/23750 A2, 2006. Fused triazole derivatives as dipeptidyl peptidase-iv inhibitors for the treatment or prevention of diabetes. View Source
